Isodecyl laurate

Description

Chemical Classification within Ester Compounds

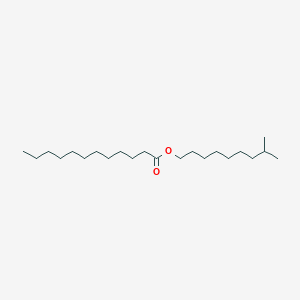

Isodecyl laurate is chemically classified as a fatty acid ester. Specifically, it is the ester formed from the reaction of lauric acid (dodecanoic acid), a saturated fatty acid with twelve carbon atoms, and isodecyl alcohol, a branched-chain alcohol with ten carbon atoms. ewg.orgcosmileeurope.eu The IUPAC name for this compound is 8-methylnonyl dodecanoate. nih.gov This classification places it within a large and diverse group of organic compounds characterized by the presence of an ester functional group (-COO-). The general structure of an ester consists of a carbonyl center bonded to two oxygen atoms, one of which is connected to an alkyl or aryl group.

The chemical and physical properties of this compound are presented in the table below:

| Property | Value |

| Molecular Formula | C22H44O2 nih.govnih.gov |

| Molecular Weight | 340.58 g/mol nih.gov |

| IUPAC Name | 8-methylnonyl dodecanoate nih.gov |

| Synonyms | Isodecyl dodecanoate, Dodecanoic acid, isodecyl ester ewg.org |

| Physical State | Liquid |

| Solubility | Insoluble in water, soluble in organic solvents |

Significance in Contemporary Chemical Research

While this compound is widely recognized for its application in the cosmetics industry as an emollient and skin-conditioning agent, its significance in contemporary chemical research extends to other specialized areas. cosmileeurope.euspecialchem.com Research into fatty acid esters, including laurates, is driven by the demand for sustainable and biodegradable materials.

One area of research is the use of lauric acid esters as bio-based plasticizers . biointerfaceresearch.comresearchgate.net These esters are being investigated as environmentally friendly alternatives to traditional phthalate plasticizers in polymers like polyvinyl chloride (PVC). biointerfaceresearch.comresearchgate.net The incorporation of these bio-based plasticizers can improve the flexibility and processability of the polymer. researchgate.net

Furthermore, research has explored the synthesis of laurate esters for the development of phase change materials (PCMs) . aip.org These materials can store and release large amounts of thermal energy during phase transitions, making them suitable for applications in thermal energy storage and temperature regulation in buildings. aip.orgnih.govnih.gov Lauric acid and its esters are particularly interesting due to their suitable melting points and high latent heat of fusion. aip.orgnih.govresearchgate.net

Overview of Research Trajectories in Lauric Ester Chemistry

The field of lauric ester chemistry is characterized by several key research trajectories aimed at developing novel synthesis methods and expanding their application scope.

A significant trend is the move towards "green" and enzymatic synthesis of lauric esters. researchgate.netnih.govnih.gov Traditional chemical synthesis often requires harsh conditions and catalysts. In contrast, enzymatic synthesis using lipases offers a more sustainable and selective route to producing these esters under milder conditions. researchgate.netnih.govnih.gov Researchers are actively exploring different lipase (B570770) sources and optimizing reaction conditions to improve yield and efficiency. researchgate.net

Another burgeoning area of research is the application of lauric esters in nanotechnology . Lauric acid and its monoglyceride derivative, monolaurin, have demonstrated potent antimicrobial activity. mdpi.com Researchers are exploring the formulation of these compounds into nanoparticles and other nanocarriers to enhance their efficacy and delivery for various applications, including as antimicrobial agents. mdpi.com

The development of novel bio-based lubricants from lauric acid and its esters is also a prominent research direction. fkit.hr These bio-lubricants are sought after as renewable and biodegradable alternatives to mineral oil-based lubricants, with potential applications in various industries, including as additives for diesel fuel. fkit.hr

Finally, the synthesis and characterization of new laurate esters with specific functionalities remain an active area of investigation. This includes the synthesis of sugar-lauric acid esters for use as emulsifiers and antibacterial agents, and the development of novel catalysts for efficient esterification reactions. nih.govaip.orgmdpi.comcabidigitallibrary.org

Structure

2D Structure

Properties

CAS No. |

14779-93-2 |

|---|---|

Molecular Formula |

C22H44O2 |

Molecular Weight |

340.6 g/mol |

IUPAC Name |

8-methylnonyl dodecanoate |

InChI |

InChI=1S/C22H44O2/c1-4-5-6-7-8-9-10-13-16-19-22(23)24-20-17-14-11-12-15-18-21(2)3/h21H,4-20H2,1-3H3 |

InChI Key |

UOFXSBOAZYCBAV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCCCCCCCC(C)C |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCCCCCCC(C)C |

Other CAS No. |

94247-10-6 |

Origin of Product |

United States |

Synthesis Methodologies and Reaction Engineering

Conventional Chemical Esterification of Isodecyl Laurate

Conventional synthesis relies on the Fischer-Speier esterification, a well-established method that involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. jove.comorganic-chemistry.org This reaction is reversible, and strategies are often employed to drive the equilibrium towards the formation of the ester product. jove.compsu.edu

Catalyst Systems and Their Mechanistic Roles in Esterification

A variety of acid catalysts are effective for the esterification of fatty acids like lauric acid. These include mineral acids (e.g., sulfuric acid, hydrochloric acid), Lewis acids (e.g., boron trifluoride), and other organic acids (e.g., p-toluenesulfonic acid). organic-chemistry.orgekb.egresearchgate.net In the synthesis of analogous laurate esters, catalysts such as mesylate and trifluoroacetic acid salt mixtures have also been utilized. google.com

The mechanism of acid-catalyzed esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid (lauric acid) by the catalyst. psu.edumasterorganicchemistry.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (isodecyl alcohol). organic-chemistry.orgmasterorganicchemistry.com The subsequent attack forms a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com Following a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion regenerates the catalyst and yields the final ester, this compound. jove.compsu.edu The entire process is a series of equilibrium steps. psu.edumasterorganicchemistry.com

Investigation of Reactant Molar Ratios and Conversion Efficiency

The molar ratio of the reactants—isodecyl alcohol to lauric acid—is a critical parameter that influences the conversion efficiency. As esterification is a reversible reaction, employing an excess of one reactant can shift the equilibrium to favor product formation, according to Le Chatelier's principle. jove.com In fatty acid ester synthesis, an excess of the alcohol is commonly used to maximize the conversion of the more expensive fatty acid. jove.compsu.edu

For the synthesis of similar esters, research has demonstrated a clear correlation between the alcohol-to-acid molar ratio and the final product yield. For instance, in the synthesis of isoamyl laurate, molar ratios of lauric acid to isoamyl alcohol ranging from 1:1.05 to 1:6 have been explored. google.com In the enzymatic synthesis of isopropyl laurate, increasing the isopropanol (B130326) to lauric acid molar ratio from 3:1 to 15:1 significantly increased the conversion. ekb.eg

Table 1: Effect of Reactant Molar Ratio on Ester Conversion (Analogous Systems)

| Ester | Alcohol:Acid Molar Ratio | Conversion (%) | Reference |

|---|---|---|---|

| Isopropyl Laurate | 9:1 | ~80% | ekb.eg |

| Isopropyl Laurate | 15:1 | 91% | ekb.eg |

| Ethyl Laurate (Microwave-assisted) | 2:1 | 98.2% | researchgate.net |

| Octyl Formate | 1:1 | 70.6% | mdpi.com |

| Octyl Formate | 7:1 | 80.7% | mdpi.com |

Optimization of Reaction Parameters (Temperature, Pressure, Time)

To maximize the yield of this compound and minimize reaction time, optimization of process parameters is essential. Key parameters include temperature, pressure, and reaction duration. Elevated temperatures typically increase the reaction rate, but must be controlled to prevent side reactions or degradation of the product. scirp.org Industrial processes for similar fatty acid esters often operate at high temperatures, between 180°C and 220°C. ekb.eg However, specific patented methods for isoamyl laurate synthesis suggest a range of 110-140°C. google.com

Since water is a byproduct of esterification, its removal drives the reaction toward completion. jove.com This is often achieved by applying a vacuum to the reaction system. google.comrsc.org Reaction times are interdependent with temperature and catalyst concentration, with typical durations for analogous syntheses ranging from 2 to 14 hours. google.comnih.gov

Table 2: Optimized Parameters for Laurate Ester Synthesis (Analogous Systems)

| Ester | Catalyst/Method | Temperature (°C) | Time (h) | Other Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|

| Isoamyl Laurate | Mesylate/Trifluoroacetic acid salt | 110-140 | 5-14 | Vacuum (-0.09 to -0.1 MPa) | High Yield | google.com |

| Isopropyl Laurate (Enzymatic) | Novozym 435 | 60 | 2.5 | 15:1 alcohol:acid ratio | 91% | ekb.eg |

| Isoamyl Laurate (Enzymatic) | Novozym 435 | 40-45 | 2-3 | Supercritical CO2 | 37% | nih.gov |

| Ethyl Laurate (Microwave-assisted) | Fermase CALB | 45 | 0.17 (10 min) | 2:1 alcohol:acid ratio | 98.2% | researchgate.net |

Post-Reaction Purification and Isolation Techniques

After the esterification reaction reaches completion or equilibrium, the crude product mixture contains this compound, unreacted starting materials, the catalyst, and water. The purification process is crucial to obtain the ester at the desired purity. Common techniques include:

Neutralization and Washing: The reaction mixture is often washed with a basic solution, such as sodium carbonate or sodium bicarbonate, to neutralize and remove the acid catalyst and any unreacted lauric acid. This is followed by washing with water to remove residual salts and other water-soluble impurities.

Solvent Extraction: In some protocols, the ester is extracted using a non-polar solvent like hexane. google.com

Distillation: Vacuum distillation is a highly effective method for separating the final ester from less volatile impurities and any remaining reactants. google.com For example, in the synthesis of isoamyl laurate, the product is collected as a fraction at 140-150°C under a high vacuum. google.com

Chromatography: For very high purity requirements, column chromatography can be employed to separate the ester from trace impurities. google.comgoogle.com

Biocatalytic and Enzymatic Synthesis of this compound

Biocatalysis presents a "green" alternative to conventional chemical synthesis, utilizing enzymes as catalysts. acib.at This approach offers several advantages, including high specificity, milder reaction conditions (lower temperature and pressure), and the production of purer products with fewer side reactions. researchgate.netnumberanalytics.com Lipases are the most commonly used enzymes for ester synthesis due to their ability to catalyze esterification in non-aqueous environments. nih.govmdpi.com

Enzyme Selection and Characterization for Esterification Processes

The choice of enzyme is critical for a successful biocatalytic process. Lipases from various microbial sources have been extensively studied for the synthesis of laurate esters. Key enzymes include those from Candida antarctica, Rhizopus oryzae, Mucor miehei, and Aspergillus niger. researchgate.netnih.govmdpi.com

Candida antarctica Lipase (B570770) B (CALB): This is one of the most frequently used lipases for ester synthesis, often in an immobilized form such as Novozym 435. ekb.egnih.govnih.gov It is known for its high catalytic activity and stability. In the synthesis of isopropyl laurate, Novozym 435 achieved a 91% conversion under optimized conditions. ekb.eg It has also been used to produce isoamyl laurate and various sugar-laurate esters. nih.govnih.gov

Rhizopus oryzae Lipase: This lipase has demonstrated the highest performance in some studies for the synthesis of isoamyl laurate in a solvent-free system, showing its potential as an effective biocatalyst for this type of reaction. researchgate.net

Mucor miehei Lipase: The immobilized form of this enzyme, Lipozyme®, has been characterized for the esterification of lauric acid with geraniol. Studies have shown that the reaction is inhibited by the substrate (lauric acid) and the byproduct (water). nih.gov

Aspergillus niger Lipase: This lipase has been successfully used for synthesizing D-glucose laurate esters, demonstrating its efficacy in catalyzing reactions with lauric acid. mdpi.com

The characterization of these enzymes involves studying the effects of various parameters like temperature, pH, substrate concentration, and water activity on their catalytic performance to determine the optimal conditions for synthesis. nih.gov

Table 3: Enzymes Used in the Synthesis of Laurate Esters

| Enzyme Source | Commercial Name/Form | Substrates | Key Findings | Reference |

|---|---|---|---|---|

| Candida antarctica | Novozym 435 (immobilized) | Lauric acid, Isopropyl alcohol | Optimal for isopropyl laurate synthesis (91% conversion). | ekb.eg |

| Rhizopus oryzae | Immobilized on SiO2-HEC | Lauric acid, Isoamyl alcohol | Showed the highest performance among five tested lipases for isoamyl laurate synthesis. | researchgate.net |

| Mucor miehei | Lipozyme® (immobilized) | Lauric acid, Geraniol | Reaction inhibited by lauric acid and water. | nih.gov |

| Aspergillus niger | Immobilized | Lauric acid, D-glucose | Effective for synthesizing sugar esters; yield of 42% in esterification. | mdpi.com |

| Candida rugosa | Free enzyme | Lauric acid, Isoamyl alcohol | Lower conversion for isoamyl laurate compared to Novozym 435. | nih.gov |

Comparative Analysis of Microbial Lipases (e.g., Rhizopus oryzae, Candida rugosa)

The enzymatic synthesis of esters similar to this compound, such as isoamyl laurate, has been successfully demonstrated using various microbial lipases. Studies comparing different lipase sources have found that all tested lipases were capable of catalyzing the esterification, albeit at different rates. researchgate.netresearchgate.net

Among several commercial lipases immobilized on a silica-hydroxyethylcellulose support, the lipase from Rhizopus oryzae (ROL) exhibited the highest performance in synthesizing isoamyl laurate in a solvent-free system. researchgate.netresearchgate.net It achieved a molar conversion of approximately 85% in 24 hours. researchgate.net This high efficiency is attributed to its 1,3-regiospecificity and high activity in non-aqueous conditions for acylating primary and secondary alcohols. researchgate.net In contrast, lipases from Candida rugosa (CRL), Pseudomonas fluorescens, and Burkholderia cepacia achieved similar conversions of around 83%, but required a longer reaction time of 48 hours. researchgate.net

Interestingly, some research points to a synergistic catalytic effect when combining ROL and CRL. mdpi.comnih.gov In biodiesel production, a process involving similar transesterification reactions, co-immobilized ROL and CRL demonstrated a significantly higher conversion rate (around 99%) compared to the individual immobilized enzymes (70% for ROL and 20% for CRL). mdpi.comnih.gov This suggests that a dual-lipase system could potentially enhance the synthesis of this compound by overcoming the limitations of a single-enzyme system. mdpi.com

| Lipase Source | Molar Conversion (Isoamyl Laurate) | Reaction Time | Reference |

| Rhizopus oryzae | ~85% | 24h | researchgate.net |

| Candida rugosa | ~83% | 48h | researchgate.net |

| Pseudomonas fluorescens | ~83% | 48h | researchgate.net |

| Burkholderia cepacia | ~83% | 48h | researchgate.net |

| Penicillium camembertii | 83% | 72h | researchgate.net |

Strategies for Enzyme Immobilization and Stability Enhancement

Covalent binding is often favored as it creates a strong linkage between the lipase and the support material. plos.org Supports like chitosan (B1678972), a biocompatible and low-cost polymer, have been used to immobilize Candida rugosa lipase. plos.org The incorporation of graphene oxide into chitosan beads can further enhance the mechanical strength of the support. plos.org

Entrapment methods, such as using sol-gel matrices, confine the enzyme within a porous support. nih.gov Sol-gel entrapped lipases exhibit enhanced resistance to thermal and chemical denaturation and improved storage and operational stability. nih.gov Another technique is the formation of cross-linked enzyme crystals (CLECs) or aggregates (CLEAs), which are insoluble in both aqueous and organic media and show high stability at elevated temperatures. nih.govpsu.edu

Immobilization has been shown to significantly enhance the thermostability of lipases. For instance, a lipase from a Bacillus species, when immobilized, showed enhanced temperature stability up to 60°C compared to the non-immobilized enzyme at 50°C. nih.gov At 50°C, the soluble lipase had a half-life of 4.5 hours, whereas the immobilized version lost no activity after 8 hours. nih.gov Similarly, Candida rugosa lipase immobilized in microemulsion-based organogels was more stable at 50–60°C and retained 70% of its initial activity after 16 reuse cycles. researchgate.net

| Immobilization Technique | Support Material | Lipase Source | Key Stability Enhancements | Reference |

| Covalent Binding | Chitosan/Graphene Oxide Beads | Candida rugosa | Enhanced operational lifetime and ease of recovery. | plos.org |

| Entrapment | Sol-gel polymers | Candida rugosa | Enhanced thermal and chemical denaturation resistance. | nih.gov |

| Cross-Linking | Glutaraldehyde (to form CLECs) | Pseudomonas sp. | Improved storage and operational stability. | nih.gov |

| Adsorption | Hydrophobic supports | Bacillus sp. | Increased thermostability from 50°C to 60°C. | nih.gov |

| Entrapment | Microemulsion-based organogels | Candida rugosa | Retained 70% activity after 16 cycles; stable at 50-60°C. | researchgate.net |

Reaction Media Engineering in Biocatalysis

The reaction medium plays a pivotal role in the efficiency of enzymatic esterification. Engineering the reaction environment can overcome substrate solubility issues, shift reaction equilibria towards product formation, and improve enzyme performance.

Solvent-Free Biocatalytic Systems

Performing esterification in a solvent-free system, where the reactants themselves form the reaction medium, is an attractive option from both an economic and environmental perspective. This approach leads to higher volumetric productivity and simplifies downstream processing by eliminating the need for solvent removal. The synthesis of various laurate esters has been successfully conducted in solvent-free media. researchgate.netresearchgate.netnih.gov For the production of erythorbyl laurate, a solvent-free system was found to be significantly more productive than systems using organic solvents. nih.gov Similarly, high yields of isoamyl laurate were achieved in solvent-free reactions catalyzed by immobilized lipases. researchgate.netresearchgate.net

Supercritical Fluid Reaction Environments (e.g., Supercritical Carbon Dioxide)

Supercritical fluids, particularly supercritical carbon dioxide (SC-CO₂), offer an environmentally benign alternative to conventional organic solvents. nih.gov SC-CO₂ is non-toxic, non-flammable, and has a relatively low critical point (31.0°C, 7.36 MPa), which allows for the preservation of thermally sensitive compounds like enzymes. nih.gov Its properties, such as density and solvent power, can be tuned by adjusting pressure and temperature. scilit.com

Exploration of Bisolvent Systems (e.g., Ionic Liquids, Deep Eutectic Solvents)

Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of solvents with unique properties, such as negligible vapor pressure, high thermal stability, and high dissolving power. academie-sciences.frresearchgate.net They are considered potential "green solvents" and can serve as solvents, templates, or even reagents in chemical and enzymatic reactions. mdpi.comnih.gov

ILs are composed of an organic cation and an organic or inorganic anion, while DESs are mixtures of two or three solid components (e.g., a quaternary ammonium (B1175870) salt like choline (B1196258) chloride and a hydrogen bond donor like urea (B33335) or glycerol) that form a eutectic mixture with a low melting point. academie-sciences.frresearchgate.net The tunability of their physicochemical properties allows for the creation of microenvironments that can optimize the activity and selectivity of catalysts. mdpi.com Natural deep eutectic solvents (NADESs), formed from natural compounds like sugars and amino acids, are particularly noted for being less toxic and more environmentally friendly. academie-sciences.fr While specific applications to this compound synthesis are not extensively documented, the use of DESs has shown promise in biocatalysis, with certain DESs enhancing lipase activity. ekb.eg

Kinetic and Mechanistic Elucidation of Enzymatic Esterification

Understanding the kinetics and reaction mechanism is fundamental for optimizing the enzymatic synthesis of this compound. Lipase-catalyzed esterification reactions are generally accepted to follow a Ping-Pong Bi-Bi mechanism. nih.govpsu.edu In this model, the enzyme first binds with one substrate (the acyl donor, e.g., lauric acid) to form an acyl-enzyme intermediate, releasing the first product (water). Subsequently, the second substrate (the alcohol, e.g., isodecyl alcohol) binds to this intermediate, leading to the formation of the final ester product and the regeneration of the free enzyme. nih.gov

Kinetic studies on the esterification of lauric acid with other alcohols have confirmed this mechanism, sometimes with inhibition by one of the substrates, typically the alcohol. psu.edu For the esterification of oleic acid and decanol, a second-order reversible reaction kinetic model provided a good fit with experimental data. researchgate.net The initial reaction rate is influenced by factors such as enzyme concentration and substrate molar ratios. psu.eduresearchgate.net Typically, the initial velocity increases linearly with the enzyme concentration at low levels before plateauing, indicating that the reaction becomes kinetically controlled. psu.edu Thermodynamic studies of similar esterification reactions have shown them to be endothermic and spontaneous processes. researchgate.net

Kinetic Modeling and Rate Determination

The rate of esterification for compounds like this compound is influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. researchgate.net Kinetic studies are crucial for understanding the reaction mechanism and optimizing reactor design. While specific kinetic models for this compound are not extensively detailed in publicly available literature, the kinetics can be understood by examining similar esterification reactions. core.ac.ukconicet.gov.ar

For many lipase-catalyzed esterifications, which represent a greener alternative to chemical synthesis, the kinetics often conform to a Ping-Pong Bi-Bi mechanism, sometimes with inhibition by one of the substrates, typically the alcohol. core.ac.uk In the case of chemically catalyzed esterification of lauric acid with ethanol (B145695), kinetic data has been successfully described by Langmuir-Hinshelwood-Hogan-Watson (LHHW) or Eley-Rideal (ER) models, where the surface reaction or the desorption of the product can be the rate-limiting step. conicet.gov.ar

Key findings from kinetic studies of similar laurate esters include:

Effect of Substrate Concentration: In enzymatic synthesis, the initial reaction rate generally increases with the concentration of the fatty acid (lauric acid). However, high concentrations of the alcohol can lead to substrate inhibition, causing the reaction rate to decrease. core.ac.uk

Effect of Temperature: The reaction rate increases with temperature up to an optimal point, beyond which enzyme denaturation (in biocatalysis) or side reactions may occur. The activation energy (Ea) for the esterification of lauric acid has been estimated in various systems. For example, the enzymatic synthesis of lauryl laurate had an Ea of 12.8 Kcal/mol, while the heterogeneously catalyzed esterification of lauric acid with ethanol showed activation energies of 56.1 kJ mol⁻¹ (LHHW model) and 64.8 kJ mol⁻¹ (ER model). core.ac.ukconicet.gov.ar

Rate Constants: The determination of reaction rate constants is fundamental to kinetic modeling. For the synthesis of ethyl laurate at 78°C using a solid acid catalyst, rate constants were determined to be 0.2791 mol g⁻¹ h⁻¹ and 0.0768 mol g⁻¹ h⁻¹ for the LHHW and ER models, respectively. conicet.gov.ar

The rate of esterification is also dependent on the molecular structure and weight of the alcohol. Generally, for primary alcohols, a higher equivalent molecular weight results in a slower reaction rate, which is attributed to the lower concentration of reactive hydroxyl groups per unit volume. researchgate.net

Application of Response Surface Methodology for Process Optimization

Response Surface Methodology (RSM) is a powerful statistical tool used for optimizing chemical processes by evaluating the effects of multiple variables and their interactions. arpnjournals.org For the synthesis of esters similar to this compound, such as isopropyl laurate, RSM has been effectively used to maximize the conversion rate. ekb.egekb.eg A Box-Behnken or central composite design is typically employed to study the interactive effects of key parameters. arpnjournals.orgekb.eg

In a representative optimization study for the enzymatic synthesis of isopropyl laurate, the following variables were considered: ekb.egekb.eg

Enzyme Load: The concentration of the biocatalyst.

Substrate Molar Ratio: The ratio of alcohol to lauric acid.

Water Removal: The amount of molecular sieves used to remove water and shift the reaction equilibrium.

The goal is to find the optimal conditions that yield the highest conversion of lauric acid into the desired ester. An analysis of variance (ANOVA) is used to validate the statistical significance of the model developed through RSM.

Table 1: Interactive Data Table of RSM Optimization for Alkyl Laurate Synthesis This table is based on data from the optimization of isopropyl laurate synthesis and serves as an illustrative example for this compound. ekb.egekb.eg

| Run | Enzyme Load (% w/w) | Molar Ratio (Alcohol:Acid) | Molecular Sieves (% w/w) | Conversion (%) |

| 1 | 1 | 3:1 | 1 | ~60 |

| 2 | 4 | 3:1 | 5.5 | ~75 |

| 3 | 1 | 15:1 | 5.5 | ~80 |

| 4 | 4 | 15:1 | 10 | 91 |

| 5 | 2.5 | 9:1 | 1 | ~70 |

| 6 | 2.5 | 9:1 | 10 | ~85 |

| 7 | 1 | 9:1 | 10 | ~78 |

| 8 | 4 | 9:1 | 1 | ~82 |

| Optimum | 4 | 15:1 | 10 | 91 |

The RSM analysis typically reveals that both enzyme concentration and substrate molar ratio have a significant impact on the conversion rate. ekb.eg The optimization study for isopropyl laurate found that a high enzyme load (4% w/w) and a high molar ratio of alcohol to acid (15:1) resulted in the maximum experimental conversion of 91%. ekb.egekb.eg Such methodologies allow for the efficient determination of optimal reaction conditions, minimizing the number of experimental runs required and leading to improved process efficiency and yield. arpnjournals.org

Sustainability Considerations and Green Chemistry in this compound Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. imist.mamdpi.com The synthesis of this compound can be made more sustainable by addressing several of the twelve principles of green chemistry. d-nb.infopandawainstitute.com

Key green chemistry approaches applicable to this compound synthesis include:

Use of Renewable Feedstocks: Lauric acid is derived from natural sources like coconut or palm kernel oil, and isodecyl alcohol can also be produced from renewable feedstocks, aligning with the principle of using renewable raw materials.

Catalysis over Stoichiometric Reagents: The use of catalysts is inherently greener than using stoichiometric reagents. In esterification, enzymatic catalysis using lipases is a significant green alternative to traditional acid catalysts like p-toluene sulfonic acid. researchgate.netekb.eg Lipases operate under milder conditions (lower temperatures and pressures), are highly selective (reducing by-products), and can be immobilized and reused over multiple cycles, which enhances process economy. core.ac.ukekb.eg

Atom Economy: Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product. d-nb.inforesearchgate.net Direct esterification has a high atom economy, as the only by-product is water.

Safer Solvents and Auxiliaries: A major goal of green chemistry is to eliminate or replace hazardous solvents. mdpi.com The synthesis of similar esters has been successfully performed in solvent-free systems, which significantly reduces waste and environmental impact. ekb.egekb.eg Another advanced approach is the use of supercritical carbon dioxide (scCO₂) as a reaction medium. The synthesis of isoamyl laurate, a structurally similar ester, has been demonstrated in scCO₂, which acts as a green solvent. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. d-nb.info Enzymatic synthesis routes are particularly advantageous in this regard, as they avoid the high temperatures needed for conventional chemical catalysis. researchgate.net

The shift towards biocatalysis and the use of greener solvents and solvent-free systems represent significant progress in the sustainable production of this compound and other specialty esters, reducing the environmental footprint of their manufacturing processes. ekb.egnih.gov

Advanced Analytical Characterization in Chemical Research

Chromatographic Techniques for Purity and Compositional Analysis

Chromatographic methods are essential for separating and quantifying the components of a mixture. For isodecyl laurate, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable tools.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a powerful technique for the purity assessment of this compound. torontech.com A common approach involves reversed-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com

A typical HPLC method for analyzing this compound utilizes a C18 column. researchgate.net The mobile phase often consists of a mixture of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Detection is commonly achieved using a UV detector or a diode array detector (DAD), which can provide information about the spectral purity of the analyte peak. torontech.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | Newcrom R1, C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a typical set of starting conditions and may require optimization for specific samples and systems.

Purity is often determined by the area normalization method, where the area of the main this compound peak is compared to the total area of all peaks in the chromatogram. torontech.com Peak purity can be further assessed using a DAD to ensure the UV spectrum is consistent across the entire peak, indicating the absence of co-eluting impurities. torontech.com

Gas Chromatography (GC) for Volatile Components

Gas chromatography is particularly useful for analyzing the volatile components that may be present in this compound samples. mdpi.com The technique is also widely used for the quantitative analysis of fatty acid esters after their conversion to more volatile derivatives, such as fatty acid methyl esters (FAMEs). aocs.orgfrontiersin.org

For the analysis of this compound and related volatile compounds, a capillary column, such as a DB-Wax or HP-88, is typically employed. frontiersin.orgnist.gov The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through the column. frontiersin.org The separation is based on the differential partitioning of the analytes between the carrier gas and the stationary phase. aocs.org

Table 2: Representative GC Parameters for Fatty Acid Ester Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., DB-Wax, HP-88) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 150°C, ramped to 280°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table provides a general overview of GC conditions; specific parameters will vary based on the analytical goals.

A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds. For identification of unknown volatile components, a mass spectrometer (MS) is coupled to the GC, a technique known as GC-MS. mdpi.comncsu.edu

Spectroscopic Methods for Molecular Structure Elucidation and Quantitative Analysis

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

In the ¹H NMR spectrum of a related compound, cellulose (B213188) laurate, signals corresponding to the methylene (B1212753) protons of the laurate chain are observed at specific chemical shifts. researchgate.net For this compound, one would expect to see characteristic signals for the protons in the isodecyl group and the laurate chain. For instance, the terminal methyl groups of the isodecyl moiety would appear as a distinct signal, while the methylene groups along both chains would produce a complex series of overlapping signals.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. The carbonyl carbon of the ester group is particularly diagnostic, typically appearing in the range of 170-175 ppm. researchgate.net The various methylene and methyl carbons of the isodecyl and lauryl chains would also have characteristic chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ester Carbonyl (C=O) | - | ~173 |

| Ester Methylene (-O-CH₂-) | ~4.0-4.2 | ~65 |

| Alkyl Chain Methylenes (-CH₂-) | ~1.2-1.6 | ~22-35 |

| Laurate Terminal Methyl (-CH₃) | ~0.8-0.9 | ~14 |

| Isodecyl Branch Methine (-CH-) | ~1.5-1.7 | ~39 |

| Isodecyl Branch Methyls (-CH(CH₃)₂) | ~0.8-0.9 | ~22 |

These are predicted values and actual experimental values may vary slightly.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. mvpsvktcollege.ac.in The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its ester structure.

A strong absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of a saturated ester. industrialchemicals.gov.aulibretexts.org Additionally, strong bands in the 1000-1300 cm⁻¹ region correspond to the C-O stretching vibrations of the ester group. uc.edu The presence of long alkyl chains is confirmed by strong C-H stretching vibrations between 2850 and 3000 cm⁻¹. libretexts.org

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

| C=O (Ester) | Stretch | 1735 - 1750 |

| C-O (Ester) | Stretch | 1000 - 1300 |

This table highlights the key IR absorptions for identifying the functional groups in this compound. industrialchemicals.gov.aulibretexts.orguc.edu

A report on dodecanoic acid, dimethyloctyl ester (an isomer of this compound) noted characteristic IR peaks at 1740, 1470, 1380, 1245, 1175, and 1115 cm⁻¹. industrialchemicals.gov.au

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It provides valuable information about the molecular weight and structural features of a compound through analysis of its fragmentation patterns. chemguide.co.uk

For this compound (molecular weight 340.58 g/mol ), the molecular ion peak [M]⁺ would be expected at an m/z of approximately 340. nih.gov In some cases, a protonated molecule [M+H]⁺ at m/z 341 or a sodium adduct [M+Na]⁺ at m/z 363 may be observed, depending on the ionization technique used. uni.lu

The fragmentation of the molecular ion provides structural clues. chemguide.co.uk In esters like this compound, common fragmentation pathways include cleavage at the ester linkage. This can result in fragment ions corresponding to the acylium ion from the lauric acid portion and ions related to the isodecyl alcohol portion of the molecule. The analysis of these fragment ions helps to confirm the identity of the fatty acid and the alcohol components of the ester.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) |

| [M+H]⁺ | 341.34142 |

| [M+Na]⁺ | 363.32336 |

| [M+NH₄]⁺ | 358.36796 |

Data sourced from predicted values. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum, typically from 190 to 800 nm. uobabylon.edu.iq When a molecule absorbs photons of a specific wavelength in this range, it promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org For organic molecules like this compound, the primary electronic transitions of interest are the n → π* (an electron from a non-bonding orbital to a pi anti-bonding orbital) and π → π* (an electron from a pi bonding orbital to a pi anti-bonding orbital) transitions associated with the carbonyl group (C=O) of the ester functional group. uobabylon.edu.iqmasterorganicchemistry.com

This compound, being a saturated long-chain ester, lacks any extended conjugated systems. Its chromophore, the carbonyl group, is isolated. Consequently, the electronic transitions require higher energy (shorter wavelength) UV radiation. The expected electronic transitions for this compound are:

n → π Transition:* This transition involves the excitation of an electron from one of the non-bonding lone pairs of the oxygen atom in the carbonyl group to the anti-bonding π* orbital. These transitions are typically weak in intensity (low molar absorptivity, ε) and occur at longer wavelengths compared to π → π* transitions in the same chromophore. uobabylon.edu.iqmasterorganicchemistry.com For simple, non-conjugated esters and other carbonyl compounds, the n → π* transition is often observed in the region of 200-300 nm. uobabylon.edu.iqmasterorganicchemistry.com

π → π Transition:* This transition involves the promotion of an electron from the bonding π orbital of the C=O double bond to the anti-bonding π* orbital. This is a high-energy transition and results in a strong absorption band at shorter wavelengths, typically below 200 nm for isolated carbonyl groups. uobabylon.edu.iq

Due to the lack of conjugation, this compound is not expected to absorb light in the visible region of the spectrum and is therefore colorless. Its UV-Vis spectrum would be characterized by a weak absorption band in the near-UV region corresponding to the n → π* transition of the ester's carbonyl group.

Table 1: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| n → π | ~ 205 - 215 | Low |

| π → π | < 200 | High |

Chemometric Applications in Spectroscopic Data Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of spectroscopic analysis, chemometrics is invaluable for interpreting complex datasets, such as those obtained from UV-Vis or infrared spectroscopy, especially when analyzing mixtures or complex samples like cosmetic formulations containing esters such as this compound. ikm.org.my Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly employed. unit.nomdpi.com

Principal Component Analysis (PCA) is an unsupervised pattern recognition technique used to reduce the dimensionality of large datasets while retaining most of the original variance. nih.govdavidpublisher.com In the analysis of spectroscopic data of a series of samples containing fatty acid esters, PCA can be used to:

Classify and Discriminate: Differentiate between samples based on their chemical composition. For example, PCA applied to the spectroscopic data of different cosmetic products could group them based on the type and concentration of esters like this compound. openveterinaryjournal.commdpi.com

Identify Key Variables: The "loadings" plot from a PCA can highlight the specific wavelengths (variables) that are most influential in distinguishing between different sample groups, thereby providing insights into the chemical differences.

For instance, in a study analyzing various oils, PCA was effectively used to differentiate them based on their fatty acid profiles derived from spectroscopic data. unit.no Similarly, PCA has been successfully applied to GC-MS data of fatty acid methyl esters to classify different types of fats. mdpi.com

Partial Least Squares (PLS) Regression is a supervised method used to build predictive models. It is particularly useful for quantitative analysis where the goal is to predict the concentration of a substance from its spectroscopic signature, even in the presence of interfering components. mdpi.com In the analysis of this compound in a cosmetic formulation, PLS could be used to:

Quantify Concentration: By calibrating the model with a set of samples of known this compound concentrations, PLS can be used to predict its concentration in unknown samples based on their UV-Vis or other spectroscopic data.

Model Complex Relationships: PLS is robust in handling situations where the number of variables (wavelengths) is much larger than the number of samples and where there is collinearity in the data, which is common in spectroscopy.

A study on the quantification of nanoencapsulated piperonyl esters in cosmetic hydrogels demonstrated the power of Raman spectroscopy coupled with PLS regression for accurate, label-free quantification of the active ester ingredient in a complex matrix. mdpi.com This approach is directly analogous to how one might develop a method for quantifying this compound in a finished cosmetic product.

The combination of advanced spectroscopy and chemometrics provides a powerful toolkit for the detailed characterization and quality control of chemical compounds like this compound in various applications.

Theoretical and Computational Studies of this compound

Theoretical and Computational Studies of Isodecyl Laurate

Molecular Modeling and Simulation

The structural and dynamic properties of isodecyl laurate at an atomic level can be investigated using molecular modeling and simulation techniques. Due to its conformational flexibility, arising from the rotatable bonds in both the isodecyl and laurate hydrocarbon chains, this compound can adopt a multitude of three-dimensional structures. Computational methods, such as molecular mechanics and molecular dynamics, are instrumental in exploring the potential energy surface of the molecule to identify low-energy, stable conformations.

Simulations would likely show a tendency for the alkyl chains to align with one another to maximize favorable van der Waals contacts, a phenomenon that is crucial for understanding the packing behavior in condensed phases. The presence of the branched isodecyl group would disrupt the highly ordered packing that can be achieved with linear esters, leading to a lower melting point and viscosity compared to its linear counterparts.

Table 1: Illustrative Conformational Energy Profile of this compound This table presents hypothetical data that would be generated from a computational conformational analysis.

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Description |

| 1 | 180° (anti-periplanar) | 0.0 | Most stable, extended conformation |

| 2 | +60° (gauche) | 0.8 | Slightly higher energy, folded conformation |

| 3 | -60° (gauche) | 0.8 | Slightly higher energy, folded conformation |

| 4 | 0° (syn-periplanar) | 5.0 | High energy, sterically hindered |

The phase behavior of this compound in multi-component systems, such as cosmetic formulations, is critical for product stability and performance. Computational thermodynamics provides a powerful tool for predicting this behavior without the need for extensive experimental work. Equations of state (EoS) are commonly employed for this purpose, with models like the Peng-Robinson or Soave-Redlich-Kwong EoS being suitable for non-polar or weakly polar systems.

For a more accurate representation of a molecule like this compound, which has a distinct functional group and long alkyl chains, more advanced models such as the Statistical Associating Fluid Theory (SAFT) and its variants (e.g., PC-SAFT) are often used. These models can explicitly account for molecular size, shape, and intermolecular forces, including dispersion and association. To apply these models to this compound, the molecule is typically represented by a set of group parameters that are determined by fitting to experimental vapor-liquid equilibrium data of similar compounds.

Once parameterized, these models can be used to predict the phase equilibria (vapor-liquid, liquid-liquid) of this compound in mixtures with other components like solvents, oils, and waxes. This is particularly valuable in the cosmetic industry for predicting the solubility of active ingredients in an this compound base or for assessing the stability of an emulsion. For example, the model could predict the temperature and composition ranges over which a mixture remains a single liquid phase, which is crucial for avoiding phase separation in a final product.

Table 2: Predicted Solubility of a Hypothetical Active Ingredient in this compound using PC-SAFT This table contains hypothetical data illustrating the output of a phase behavior prediction.

| Temperature (°C) | Predicted Solubility (mass %) |

| 25 | 15.2 |

| 35 | 22.5 |

| 45 | 31.8 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Functional Predictions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. wikipedia.org For this compound, QSAR models could be developed to predict key functional properties relevant to its use in cosmetics, such as skin permeability, emolliency, or biodegradability. blogspot.com

The development of a QSAR model begins with the compilation of a dataset of structurally diverse esters with experimentally determined values for the property of interest. For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, constitutional descriptors.

3D descriptors: Molecular shape indices, surface area, volume.

Physicochemical descriptors: LogP (octanol-water partition coefficient), polarizability, dipole moment.

Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms, a mathematical model is built that correlates the descriptors with the observed activity. The predictive power of the model is then validated using an external set of compounds that were not used in the model development.

For a property like skin emolliency, a QSAR model for this compound and related esters might find that descriptors related to molecular size (e.g., molecular weight), shape (e.g., ovality), and lipophilicity (e.g., LogP) are significant predictors. A larger, more linear molecule might spread more evenly on the skin, while a certain degree of lipophilicity would be necessary for effective interaction with the skin's lipid barrier.

Computational Investigation of Reaction Mechanisms and Transition States

The synthesis of this compound is typically achieved through the esterification of lauric acid with isodecyl alcohol. Computational chemistry, particularly quantum mechanics-based methods like Density Functional Theory (DFT), can be employed to investigate the detailed mechanism of this reaction at the molecular level. Such studies can elucidate the reaction pathway, identify key intermediates, and determine the structure and energy of the transition states.

The Fischer esterification, which is acid-catalyzed, is a common route. A computational study of this mechanism would involve modeling the reactants, the acid catalyst (often sulfuric acid), and the solvent molecules. The first step would likely involve the protonation of the carbonyl oxygen of lauric acid by the catalyst, which activates the carbonyl carbon towards nucleophilic attack by the isodecyl alcohol.

The subsequent steps, including the formation of a tetrahedral intermediate, proton transfer, and the elimination of a water molecule to form the final ester, can all be modeled. For each step, the geometry of the transition state can be located on the potential energy surface. The energy barrier associated with each transition state (the activation energy) can then be calculated. This information is crucial for understanding the kinetics of the reaction and for optimizing reaction conditions.

For example, DFT calculations could be used to compare the activation energies of the reaction with different acid catalysts or to study the effect of the branched structure of isodecyl alcohol on the reaction rate compared to a linear alcohol. The calculations would likely show that the steric hindrance from the branched alkyl group could slightly increase the activation energy for the nucleophilic attack, potentially leading to a slower reaction rate compared to the esterification with a linear alcohol under the same conditions.

Table 3: Hypothetical Calculated Activation Energies for the Rate-Determining Step of this compound Synthesis This table provides illustrative data that could be obtained from a DFT study.

| Catalyst | Solvent | Calculated Activation Energy (kcal/mol) |

| H₂SO₄ | Toluene | 22.5 |

| p-Toluenesulfonic acid | Toluene | 21.8 |

| H₂SO₄ | No Solvent | 25.1 |

Role in Advanced Material Science and Formulation Systems

Application in Rheology Modification and Viscosity Control in Complex Fluids

Isodecyl laurate is incorporated into formulations where the control of flow (rheology) and thickness (viscosity) is critical. While not always the primary rheology modifier, it is a key component in systems designed to achieve specific textural and stability outcomes. googleapis.com

| Formulation Component/System | Function of this compound | Reference |

| Cetasol-Velvet | Acts as a stabilizer and plasticizer, conferring a homogeneous structure to formulations. | scribd.comcosmeticsandtoiletries.comvevy.com |

| Skincare Emulsions | Used as an emollient in conjunction with primary viscosity modifying agents. | google.com |

| Complex Fluids | Component in the oil phase of emulsions where overall viscosity and texture are critical. | googleapis.com |

Interactions within Emulsion and Dispersion Science

This compound plays a significant role in the stability and performance of multiphase systems like emulsions and dispersions.

Mechanism of Emulsion Stabilization (e.g., Oil-in-Water, Water-in-Oil Systems)

This compound is a versatile liquid ester used as an emollient and stabilizer in both oil-in-water (O/W) and water-in-oil (W/O) emulsions. happi.com Its branched isodecyl chain provides excellent stability within formulations. happi.comepdf.pub In many cosmetic products, it functions as a component of the oil phase. For example, it is found in W/O-based skin care creams where it contributes to the product's texture and is absorbed quickly despite a high lipid content. pgp-hautschutz.de

| Emulsion Type | Role of this compound | Example Formulation Notes | Reference |

| Water-in-Oil (W/O) | Emollient and oil phase component. | Used in silicone-free skin care creams. | pgp-hautschutz.de |

| Oil-in-Water (O/W) | Component of the base oil phase. | Used in cosmetic emulsions containing a plurality of W/O and O/W emulsifiers. | google.com |

| O/W and W/O | Stabilizer and texturing agent. | A blend containing this compound provides a homogeneous structure to emulsions. | scribd.comcosmeticsandtoiletries.comhappi.com |

Influence on Pigment Dispersion and Colloidal Stability

This compound is effective as a dispersing agent for pigments, ensuring their even distribution in a formulation and contributing to colloidal stability. This is particularly important in decorative cosmetics. chanhtuoi.com A texturizing agent containing this compound is noted for its ability to perfectly disperse pigments, resulting in a monochrome paste that is entirely homogeneous and uniform. vevy.com In powder-based compositions, such as blushes, esters like this compound can be used as a binder to ensure good dispersion of the solid pulverulent compounds, including pigments and fillers. google.com This prevents spotting and ensures a uniform color application. google.com

| Application | Function | Benefit | Reference |

| Decorative Cosmetics | Pigment dispersant | Ensures even and homogeneous color distribution. | vevy.comchanhtuoi.com |

| Compacted Powders | Binder | Provides good dispersion of solid particles and cohesion. | google.com |

Integration into Bio-based Polymer Development and Polymer Science

This compound is identified as a potential component in the formulation of advanced polymers, including thermoplastic elastomers (TPEs). google.comgoogle.com These complex materials may include a polymer blend with at least one bio-based component. google.com In such TPE compositions, this compound can be included as a softener or a non-aromatic ester oil. google.comgoogle.com Its function within these polymer systems is often as a plasticizer or emollient, contributing to the final material's flexibility and texture. google.com While not a bio-based polymer itself, its compatibility with such systems allows for its integration into formulations seeking to enhance their bio-renewable content. google.comgoogle.com

Function as a Solvent and Chemical Intermediate in Organic Synthesis

This compound serves fundamental roles in chemical production, both as a solvent and as a precursor in organic synthesis. As an ester, it falls into a class of compounds widely used as solvents. canada.cagoogle.com Specifically, suppliers of chemical products identify this compound as an important raw material and intermediate for use in organic synthesis and the pharmaceutical industry. lookchemicals.com Its chemical identity is sometimes described as a UVCB substance, which stands for Unknown or Variable composition, Complex reaction products, or Biological materials. canada.cacanada.ca This designation indicates it may be derived from complex reactions and not from simply combining individual constituents. canada.ca

Environmental Behavior and Fate Research

Biodegradation Pathways and Kinetics

Isodecyl laurate is classified as a long-chain alkyl ester, a chemical group generally considered to be susceptible to biodegradation. industrialchemicals.gov.aueuropa.eu The primary pathway for the breakdown of this compound in the environment is expected to be enzymatic hydrolysis of the ester bond. europa.eueuropa.eu This initial step splits the molecule into its constituent parts: isodecyl alcohol (a branched C10 alcohol) and lauric acid (a C12 fatty acid). industrialchemicals.gov.aucanada.ca These hydrolysis products are common biological molecules that can be readily utilized by microorganisms as carbon sources for energy and biomass, ultimately leading to their degradation into carbon dioxide and water. europa.eueuropa.eu

While direct experimental data on this compound is limited, studies on analogous substances support the expectation of ready biodegradability. industrialchemicals.gov.au For instance, a structurally related compound, isopentyl laurate, is regarded as readily biodegradable based on an OECD 301 study. europa.eu Furthermore, long-chain alcohols similar to the isodecyl alcohol moiety have shown significant degradation in standard tests. In an OECD Guideline 301F respirometry test, a C10-alcohol reached 71% degradation after 28 days. europa.eu A positive result in a ready biodegradability test, such as the OECD 301 series, is typically defined as achieving at least 60% degradation within a 10-day window during the 28-day test period, which is indicative of rapid and ultimate biodegradation in the environment. researchgate.net

Table 1: Biodegradation Data and Estimates for this compound and Related Compounds

| Parameter | Value/Result | Method | Source/Compound | Citation |

|---|---|---|---|---|

| Biodegradation Potential | Susceptible to biodegradation | Structural Analysis | This compound | industrialchemicals.gov.au |

| Estimated BOD Half-life | 2 - 16 days | QSAR (ASTER model) | This compound | industrialchemicals.gov.au |

| Biodegradation Status | Readily biodegradable | Category Approach (LCAE) | Long-Chain Alkyl Esters | europa.eu |

| Degradation (28 days) | 71% | OECD 301F | C10-alcohol (analogue) | europa.eu |

| Biodegradation Pathway | Hydrolysis to isodecyl alcohol and lauric acid | Chemical Structure | This compound | industrialchemicals.gov.aucanada.ca |

Environmental Persistence Studies in Various Compartments

The persistence of a chemical is its ability to remain in a particular environmental compartment without degrading. fao.org For this compound, its low water solubility and high octanol-water partition coefficient (log Kow) are key factors governing its environmental distribution and persistence. industrialchemicals.gov.aueuropa.eu

Water and Sediment: this compound has a very low estimated water solubility of 6.16 x 10⁻⁶ mg/L. industrialchemicals.gov.au Consequently, if released into an aquatic environment, it is not expected to remain dissolved in the water column. Instead, it will preferentially partition to organic matter in suspended solids and sediment. europa.eu While the ester linkage is susceptible to hydrolysis, the process is expected to be slow in the typical environmental pH range of 4-9 due to the compound's hydrophobicity. industrialchemicals.gov.au However, the ready biodegradability of the long-chain alkyl ester category suggests that persistence in sediment is not expected. europa.eu

Soil: Given its properties, the primary environmental compartment for this compound is predicted to be soil. industrialchemicals.gov.aueuropa.eu Mackay Level 1 distribution modeling indicates that at equilibrium, approximately 99.8% of the substance would be found in soil. industrialchemicals.gov.au The high potential for adsorption to organic matter in soil (estimated log Koc > 5) limits its mobility. europa.eu As in the sediment compartment, persistence in soil is not anticipated due to the expectation of ready biodegradation by soil microorganisms. europa.eufao.org

Air: this compound is not a volatile compound. europa.eu Therefore, evaporation into the atmosphere is not a significant environmental fate pathway. europa.eu However, should it be released into the air, modeling for the LCAE category indicates it would be susceptible to indirect photodegradation by hydroxyl radicals, with a calculated atmospheric half-life (DT50) of less than 24 hours. europa.eu

Table 2: Environmental Persistence and Distribution Data for this compound

| Parameter | Value/Result | Compartment | Citation |

|---|---|---|---|

| Water Solubility | 6.16 x 10⁻⁶ mg/L (estimated) | Water | industrialchemicals.gov.au |

| Log Koc | > 5 (estimated) | Soil/Sediment | europa.eu |

| Mackay Level 1 Distribution | ~99.8% in soil | Soil | industrialchemicals.gov.au |

| Atmospheric Half-life (DT50) | < 24 hours (estimated, category data) | Air | europa.eu |

| Persistence Expectation | Not expected to be persistent | Soil & Sediment | europa.eu |

Assessment of Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism to a concentration higher than that in the surrounding environment. epa.gov It is often assessed using the bioconcentration factor (BCF), which compares the chemical concentration in an organism to that in the water. epa.gov

Based on its chemical properties, this compound shows conflicting indicators for bioaccumulation. The high calculated octanol-water partition coefficient (log Kow of 9.56) suggests a high potential for the substance to partition into fatty tissues of organisms. industrialchemicals.gov.au QSAR calculations based on this log Kow have estimated a high bioconcentration factor (BCF) of 100,000. industrialchemicals.gov.au A BCF value greater than 2,000 is a criterion for a substance to be considered bioaccumulative (B), and a BCF greater than 5,000 indicates it is very bioaccumulative (vB). europa.eu

However, several factors are expected to significantly mitigate this potential. industrialchemicals.gov.aueuropa.eu

Low Water Solubility: The extremely low water solubility limits the exposure of aquatic organisms to the dissolved form of the chemical, which is the primary route for bioconcentration. industrialchemicals.gov.au

Metabolism: As an ester, this compound is expected to be readily metabolized by aquatic organisms. industrialchemicals.gov.aueuropa.eu Esterase enzymes, which are widely distributed in fish, can hydrolyze the ester bond, breaking the substance down into isodecyl alcohol and lauric acid. europa.eu These metabolites can then be excreted or used in normal metabolic processes, which reduces the potential for the parent compound to accumulate. europa.eueuropa.eu

Table 3: Bioaccumulation Potential Assessment for this compound

| Parameter | Value | Method | Indication | Citation |

|---|---|---|---|---|

| Log Kow | 9.56 | Calculated (Syracuse Research Corp.) | High potential | industrialchemicals.gov.au |

| Bioconcentration Factor (BCF) | 100,000 | Calculated (QSAR - ASTER) | High potential | industrialchemicals.gov.au |

| Metabolism | Expected to be metabolized by aquatic organisms | Category Approach (LCAE) | Low potential | industrialchemicals.gov.aueuropa.eu |

| Overall Assessment | Potential for bioaccumulation is decreased by low water solubility and expected metabolism. | industrialchemicals.gov.au |

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthesis Pathways

The traditional synthesis of Isodecyl laurate, an ester formed from the reaction of lauric acid and isodecyl alcohol, is moving towards more environmentally friendly and sustainable methods. tiiips.com A primary focus of future research is the adoption of green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

A significant area of development is the use of enzymatic catalysis, particularly with lipases, as an alternative to conventional chemical catalysts. researchgate.netnih.gov Lipases offer high selectivity and operate under mild temperature and pressure conditions, which reduces energy costs and the formation of unwanted byproducts. researchgate.net Research has demonstrated the potential of various microbial lipases, such as those from Candida rugosa and Rhizopus oryzae, to efficiently catalyze esterification reactions. researchgate.netnih.gov The immobilization of these enzymes on supports can further enhance their stability and reusability, making the process more economically viable. researchgate.net Studies on the synthesis of similar esters, like isoamyl laurate, have shown high conversion rates using immobilized lipases in solvent-free systems, highlighting a promising path for this compound production. researchgate.net

Future investigations will likely concentrate on optimizing reaction parameters for enzymatic synthesis, such as temperature, substrate molar ratios, and enzyme loading, to maximize yield and efficiency. researchgate.net Additionally, the exploration of renewable feedstocks for both the lauric acid and isodecyl alcohol components is a key aspect of sustainable production.

Table 1: Comparison of Synthesis Pathways for this compound

| Feature | Conventional Chemical Synthesis | Enzymatic (Lipase-Catalyzed) Synthesis |

|---|---|---|

| Catalyst | Strong acids (e.g., sulfuric acid) | Lipases (e.g., from Candida antarctica) |

| Reaction Conditions | High temperature and pressure | Mild temperature (e.g., 40-60°C) and atmospheric pressure |

| Selectivity | Lower, potential for side reactions | High, specific to ester formation |

| Energy Consumption | High | Low |

| Byproducts/Waste | More significant, catalyst neutralization required | Minimal, water is the main byproduct |

| Sustainability | Lower, often reliant on fossil fuels | Higher, potential for renewable feedstocks and catalyst recycling |

Advancements in Real-Time Analytical Monitoring Techniques

To improve the efficiency and control of this compound synthesis, there is a growing emphasis on developing and implementing real-time analytical monitoring techniques. Traditional methods of tracking reaction progress often involve offline analysis, which can be time-consuming and may not provide immediate feedback for process optimization. spectroscopyonline.com

Modern in-situ monitoring technologies, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, offer continuous analysis of the reaction mixture. spectroscopyonline.comgoogle.com These spectroscopic methods can track the concentration of reactants (lauric acid, isodecyl alcohol) and products (this compound, water) in real-time by monitoring specific functional group vibrations. spectroscopyonline.comnih.gov This allows for precise determination of the reaction endpoint, preventing unnecessary energy expenditure and the formation of impurities from over-processing.

Another promising technique is benchtop Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed structural and quantitative information about the chemical species involved in the reaction. magritek.commagritek.com Real-time NMR can be used to understand reaction kinetics and identify transient intermediates, offering deep insights for process optimization. magritek.commagritek.com For enzymatic reactions where water is a byproduct, on-line estimation of the reaction conversion can be achieved by measuring the humidity of inlet and outlet air, providing a simple and cost-effective monitoring solution. nih.gov

Table 2: Real-Time Analytical Techniques for Esterification Monitoring

| Technique | Principle | Information Provided | Advantages |

|---|---|---|---|

| FT-IR Spectroscopy | Measures absorption of infrared light by molecular bonds. | Concentration of reactants and products, reaction kinetics. spectroscopyonline.com | Fast, non-destructive, can be used in-situ. spectroscopyonline.com |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light. | Real-time estimation of the degree of esterification. google.com | High accuracy, short measurement time, no direct contact with reactants. google.com |

| Benchtop NMR | Measures the magnetic properties of atomic nuclei. | Structural and quantitative data, reaction kinetics, intermediate detection. magritek.commagritek.com | Highly specific, provides detailed mechanistic insights. magritek.com |

| Humidity Sensing | Measures water content in the reactor's headspace. | Reaction conversion based on water production. nih.gov | Simple, inexpensive, no sampling required. nih.gov |

Computational Design of this compound Derivatives with Tailored Functionalities

Computational chemistry and molecular modeling are becoming powerful tools for designing new molecules with specific, desired properties, a field known as de novo design. mdpi.comresearchgate.net For this compound, these approaches can be used to create derivatives with tailored functionalities for specific applications, such as improved emolliency, biodegradability, or thermal stability.

By employing methods like Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) studies, researchers can predict the physicochemical properties of novel ester molecules before they are synthesized in the lab. researchgate.netnih.gov For example, simulations can explore how modifying the branching of the isodecyl group or altering the chain length of the fatty acid would impact properties like viscosity, melting point, and spreadability. This computational pre-screening saves significant time and resources in the development of new functional materials.

This "inside-out" computational approach allows for the rational design of esters with optimized performance characteristics for use in cosmetics, lubricants, or specialty polymers. mdpi.com Future research will likely see an expansion of these computational methods to create a new generation of this compound-based esters with precisely controlled properties.

Table 3: Conceptual Design of this compound Derivatives via Computational Methods

| Desired Functionality | Potential Structural Modification (Computationally Modeled) | Predicted Property Change | Potential Application |

|---|---|---|---|

| Enhanced Spreadability | Increased branching on the isodecyl chain | Lower viscosity, reduced surface tension | Cosmetics, personal care products |

| Improved Lubricity | Optimization of alkyl chain length and ester linkage geometry | Lower friction coefficient, higher film strength | Industrial lubricants, metalworking fluids |

| Higher Biodegradability | Introduction of specific functional groups susceptible to microbial action | Faster degradation rate in environmental conditions | Green lubricants, biodegradable plastics |

| Modified Thermal Properties | Adjusting chain length to control melting/freezing points | Tailored phase change temperature | Phase Change Materials (PCMs) for thermal energy storage |

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Chemical Engineering

The future development and application of this compound are intrinsically linked to interdisciplinary research that spans chemistry, materials science, and chemical engineering. lsu.edudaad.czstevens.edu This collaborative approach is essential for translating fundamental chemical knowledge into innovative materials and efficient industrial processes. queensu.ca

In materials science , this compound and its derivatives are being explored as functional components in advanced materials. Their properties make them suitable for use as bio-based plasticizers in polymers, as phase change materials (PCMs) for thermal energy storage, or as components in the formulation of sustainable lubricants. researchgate.net The interaction between the ester and a polymer matrix, for instance, is a key area of study to create more flexible and durable bioplastics.

From a chemical engineering perspective, the focus is on process intensification and optimization. acs.org This includes the design of novel reactor systems, such as reactive distillation columns or membrane reactors, to improve the efficiency of this compound synthesis. acs.org These advanced systems can combine reaction and separation into a single unit, leading to higher conversion rates, reduced energy consumption, and a smaller manufacturing footprint.

The synergy between these fields is crucial. ucsd.edu For example, materials scientists might identify a need for a biodegradable lubricant with specific thermal properties. stevens.edu Computational chemists could then design a promising this compound derivative, and chemical engineers would develop a sustainable and scalable process to produce it. This integrated approach will drive the next wave of innovation, ensuring that compounds like this compound can meet the complex demands of future technologies and markets.

Q & A

What are the key physicochemical properties of Isodecyl laurate critical for experimental design in solvent-based systems?

Basic Research Focus

this compound (CAS No: 94247-10-6, 14779-93-2; EINECS/ELINCS No: 304-186-7) is a branched ester with a 10-carbon alkyl chain, influencing its hydrophobicity, viscosity, and solvent compatibility. Key properties include:

- Solubility : Miscibility with non-polar solvents (e.g., hexane) and limited solubility in polar solvents.

- Thermal Stability : Decomposition temperature >200°C, suitable for high-temperature applications.

- Density and Viscosity : ~0.86 g/cm³ at 25°C; low viscosity (∼5 mPa·s), enabling use as a lubricant or emollient .

Methodological Guidance : Characterize via gas chromatography (GC) for purity, differential scanning calorimetry (DSC) for thermal behavior, and dynamic light scattering (DLS) for colloidal stability in formulations .

How can researchers synthesize this compound with high yield, and what analytical methods validate its structural integrity?

Basic Research Focus

Synthesis involves esterification of lauric acid with isodecyl alcohol, catalyzed by acid (e.g., H₂SO₄) or enzymatic agents.

- Optimization : Reaction temperature (80–120°C), molar ratio (1:1.2 acid:alcohol), and catalyst concentration (0.5–2% w/w) impact yield (>90%) .

Methodological Guidance : - Verification : Use Fourier-transform infrared spectroscopy (FTIR) to confirm ester C=O stretch (∼1740 cm⁻¹) and nuclear magnetic resonance (NMR) for branching confirmation (e.g., δ 0.8–1.5 ppm for methyl groups).

- Quantification : High-performance liquid chromatography (HPLC) with a C18 column to assess purity .

What experimental strategies resolve contradictions in reported solubility data for this compound across solvent systems?

Advanced Research Focus

Discrepancies in solubility data (e.g., polar vs. non-polar solvents) may arise from impurities, temperature variations, or measurement techniques.

- Controlled Replication : Standardize solvent purity (≥99%), temperature (±0.1°C), and equilibration time (24–48 hrs).

- Validation : Compare gravimetric analysis with spectroscopic methods (UV-Vis absorbance at 210 nm for laurate quantification) .

Methodological Guidance : Apply Hansen solubility parameters (HSP) to predict compatibility and design phase diagrams for multi-solvent systems .

How does the branched structure of this compound influence its phase behavior in rare earth extraction or colloidal systems?

Advanced Research Focus

The branched alkyl chain reduces crystallinity, enhancing miscibility with non-polar phases. In rare earth extraction (e.g., using analogues like TEHDGA), this compound may act as a phase modifier, preventing third-phase formation at ~5% v/v .

Methodological Guidance :

- Slope Analysis : Use distribution coefficients (D) to model extraction equilibria (e.g., RE(SCN)₃·2TEHDGA complexes).

- Thermodynamic Studies : Calculate enthalpy changes (ΔH) via van’t Hoff plots; exothermic extraction (ΔH ≈ -14 kJ/mol for similar systems) suggests temperature-sensitive optimization .

What computational models predict the solvent interaction parameters of this compound in multi-component formulations?

Advanced Research Focus

Molecular dynamics (MD) simulations and COSMO-RS (Conductor-like Screening Model for Real Solvents) can predict solubility, partition coefficients, and interfacial behavior.

- Parameterization : Use density functional theory (DFT) to optimize molecular geometry and charge distribution.

- Validation : Compare simulated activity coefficients with experimental vapor-liquid equilibrium (VLE) data .